molecular formula C9H12N2O3 B8803401 3-[(2-Nitrophenyl)amino]propan-1-ol CAS No. 56636-93-2

3-[(2-Nitrophenyl)amino]propan-1-ol

Cat. No.: B8803401
CAS No.: 56636-93-2
M. Wt: 196.20 g/mol
InChI Key: JPDLWRGYOGEWID-UHFFFAOYSA-N
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Description

3-[(2-Nitrophenyl)amino]propan-1-ol is an aromatic amino alcohol characterized by a propan-1-ol backbone substituted with a 2-nitrophenylamino group at the 3-position. This compound has garnered attention in medicinal chemistry due to its role as a precursor or intermediate in the synthesis of hypoxia-activated prodrugs and bioactive molecules. Its ortho-nitro group enables bioreductive activation under hypoxic conditions, making it relevant for targeting tumor microenvironments . Additionally, its structural flexibility allows for derivatization, facilitating the development of compounds with tailored pharmacological properties.

Properties

CAS No.

56636-93-2

Molecular Formula

C9H12N2O3

Molecular Weight

196.20 g/mol

IUPAC Name

3-(2-nitroanilino)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c12-7-3-6-10-8-4-1-2-5-9(8)11(13)14/h1-2,4-5,10,12H,3,6-7H2

InChI Key

JPDLWRGYOGEWID-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NCCCO)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Substituent Variations Key Functional Groups
This compound 2-Nitrophenylamino at C3 -NH-, -NO2, -OH
3-[(2-Chloro-3-nitropyridin-4-yl)(methyl)amino]propan-1-ol (IV-9) Chloro, nitro-pyridine at C3; methylamino -Cl, -NO2, pyridine ring, -OH
3-[(Thieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol derivatives Thienopyrimidine at C3 Thiophene, pyrimidine, -OH
Drospirenone-related impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) Thiophene at C1; methylamino Thiophene, -NHCH3, -OH
3-(2-Nitrophenyl)-1-(1-phenylsulfonyl-1H-indol-3-yl)propan-1-ol Indole-sulfonyl at C1; nitrophenyl at C3 Indole, -SO2Ph, -NO2, -OH

Key Observations :

  • The ortho-nitro group in this compound distinguishes it from analogs like IV-9, which features a chloro-nitro-pyridine system.
  • Heterocyclic substituents (e.g., thienopyrimidine in or indole-sulfonyl in ) enhance π-π stacking and receptor binding, whereas simpler aryl groups prioritize bioreductive activation .

Key Observations :

  • IV-9 synthesis employs mild conditions (room temperature, DMSO), yielding high purity, whereas indole-sulfonyl analogs require Lewis acids (SnCl4) and harsh workups .
  • Thienopyrimidine derivatives prioritize biological screening over synthetic optimization, reflecting their focus on activity .

Key Observations :

  • The hypoxia-activated mechanism of this compound derivatives is unique compared to thienopyrimidine analogs, which directly exhibit cytotoxicity .
  • Regulatory scrutiny of Drospirenone-related impurities highlights the importance of structural precision in pharmaceutical intermediates .

Physicochemical and Crystallographic Properties

Table 4: Crystallographic Data for Indole-Sulfonyl Analog

Parameter Value
Crystal system Monoclinic (P21/n)
Unit cell dimensions a = 9.0224 Å, b = 15.4581 Å, c = 15.1347 Å
Dihedral angles 78.18° (indole vs. benzene)
Hydrogen bonding C–H···O, C–H···π networks

Key Observations :

  • The three-dimensional packing via weak interactions in indole-sulfonyl analogs contrasts with the likely amorphous nature of simpler propan-1-ol derivatives, impacting solubility and stability .

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